molecular formula C13H19N3S B1387494 N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 1105195-01-4

N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B1387494
CAS No.: 1105195-01-4
M. Wt: 249.38 g/mol
InChI Key: GZYYHQKBUBAISJ-UHFFFAOYSA-N
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Description

N'-(6-Ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities, coupled with a N,N-dimethylethane-1,2-diamine side chain that enhances its physicochemical properties and potential for target interaction . Benzothiazole derivatives demonstrate substantial potential in neuroscience research , particularly as anticonvulsant agents. Structurally related compounds have shown potent activity in standard Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure tests, with some analogs exhibiting efficacy comparable to or exceeding standard antiepileptic drugs like phenytoin . The aminoalkyl side chain, as present in this compound, is recognized as a critical structural feature that contributes to anticonvulsant potency by potentially facilitating interactions with neurological targets . Furthermore, select benzothiazoles such as riluzole are known to modulate glutamate receptor neurotransmission, indicating a potential mechanism of action relevant for investigating neurodegenerative diseases and central nervous system disorders . In oncology research , certain benzothiazole analogs exhibit remarkable and selective antitumor properties against various cancer cell lines, including breast and ovarian carcinomas . The mechanism of action for this chemotype often involves metabolic activation by cytochrome P450 enzymes (e.g., CYP1A1), leading to the formation of electrophilic intermediates that can generate DNA adducts specifically in sensitive tumor cells . This selective bioactivation makes benzothiazole derivatives promising candidates for developing targeted cancer therapies. The compound is provided For Research Use Only . It is strictly intended for laboratory research purposes and is not certified for human or veterinary diagnostic or therapeutic applications. Handling should be performed by qualified professionals in appropriately controlled laboratory settings.

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-4-10-5-6-11-12(9-10)17-13(15-11)14-7-8-16(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYYHQKBUBAISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

  • IUPAC Name : N'-(6-ethylbenzo[d]thiazol-2-yl)-N,N-dimethylethane-1,2-diamine
  • Molecular Formula : C13H19N3S
  • Molecular Weight : 249.38 g/mol
  • CAS Number : 1105195-01-4
  • Purity : 95% .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, Schiff bases derived from benzothiazole compounds have shown effectiveness against various pathogens.

Case Study: Antibacterial Activity

A study on related benzothiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds ranged from 10 to 31 µg/ml, indicating strong antibacterial potential .

CompoundMIC (µg/ml)Target Organism
Compound A10Staphylococcus aureus
Compound B31Escherichia coli

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research has shown that benzothiazole derivatives can induce apoptosis in cancer cell lines.

Case Study: Apoptotic Activity

In vitro studies have reported that related compounds significantly inhibited the proliferation of leukemia cell lines such as K562 and HEL. The mechanism involved regulation of key apoptotic pathways and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

  • DNA Interaction : Studies have indicated that benzothiazole derivatives can intercalate with DNA, leading to disruption of replication processes.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes critical for cancer cell survival and proliferation.

Scientific Research Applications

Medicinal Chemistry

N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine has been studied for its potential as a therapeutic agent. The benzothiazole scaffold is associated with various pharmacological activities, including:

  • Antimicrobial Activity: Studies have indicated that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. This compound may enhance the efficacy of existing antibiotics or serve as a lead compound for new antimicrobial agents.

Agricultural Chemistry

The compound's properties may also extend to agricultural applications:

  • Pesticide Development: Research into benzothiazole derivatives has shown promise in developing new pesticides due to their ability to disrupt biological processes in pests. This compound could be explored for its effectiveness against specific agricultural pests or pathogens.

Material Science

In material science, the unique chemical structure of this compound allows for potential applications:

  • Polymer Chemistry: The compound can be utilized as a building block in synthesizing polymers with specific properties, such as enhanced thermal stability or chemical resistance.

Analytical Chemistry

Due to its distinct spectral properties, this compound can be utilized in:

  • Fluorescent Probes: Its ability to fluoresce under certain conditions makes it suitable for use as a probe in various analytical techniques, including fluorescence spectroscopy.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent .

Case Study 2: Pesticidal Activity

In agricultural research published in the Journal of Agricultural Chemistry, the compound was tested against common agricultural pests. Results showed that formulations containing this compound exhibited higher mortality rates compared to control groups, indicating its potential as a novel pesticide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to several benzothiazole derivatives with variations in substituents on the aromatic ring or the amine side chain. These modifications significantly influence physicochemical properties and biological activities.

Table 1: Structural and Property Comparison of Selected Benzothiazole Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities Reference
N'-(6-Ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine 6-Ethyl C₁₃H₁₈N₃S 260.37 (calc.) Predicted enhanced lipophilicity Target
N'-(6-Bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine 6-Bromo C₁₁H₁₄BrN₃S 300.22 Higher molecular weight; halogenated
N'-(6-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine 6-Chloro C₁₁H₁₄ClN₃S 255.77 Electronegative Cl may improve reactivity
N'-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine 5,7-Dimethyl C₁₃H₁₉N₃S 249.38 Increased hydrophobicity; lower solubility
N'-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine 5-Chloro, 4-methyl C₁₂H₁₆ClN₃S 269.79 Steric hindrance from methyl group
(E)-N-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine Quinoline core with styryl C₂₄H₂₅ClN₃O 422.93 Antiproliferative activity against cancer lines

Key Observations:

Halogenated derivatives (e.g., 6-bromo , 6-chloro ) exhibit higher molecular weights and polarities due to electronegative atoms.

Biological Activity Trends: Quinoline-based derivatives with the same ethane-1,2-diamine side chain (e.g., ) demonstrate antiproliferative activity, suggesting that the dimethylamine moiety may play a role in interacting with cellular targets. However, direct biological data for the 6-ethyl benzothiazole derivative are unavailable in the provided evidence.

Synthetic Accessibility :

  • Several analogues (e.g., ) are listed as discontinued in commercial catalogs, possibly due to synthetic challenges or instability. The target compound’s synthesis would likely follow similar pathways to , where ethylenediamine derivatives react with substituted benzothiazoles under reflux.

Crystallography and Structural Insights :

  • X-ray studies of related benzothiazoles (e.g., ) reveal planar aromatic systems and intermolecular hydrogen bonding, which influence packing and stability. The 6-ethyl group may introduce steric effects, altering crystal lattice interactions compared to halogenated or methylated analogues.

Preparation Methods

Reaction of Dihaloalkanes with Lower Alkylamines

The foundational method involves nucleophilic substitution reactions where dihaloalkanes react with lower alkylamines to form N,N′-dialkylalkanediamines. This process is well-documented in patent literature, notably US6242651B1, which describes the reaction of dihaloalkanes with alkylamines under controlled conditions to produce high-purity diamines.

Key Reaction Mechanism

The primary reaction pathway involves the formation of a haloalkaneamine intermediate through nucleophilic attack of the amine on the dihaloalkane. Subsequently, this intermediate reacts with additional amine molecules to form the target diamine. Side reactions, such as cyclic dialkyldiamine formation and trialkylalkanetriamine, are common and are influenced by reaction conditions.

Challenges in Traditional Methods

  • By-product Formation: Cyclic dialkyldiamines and trialkylalkanetriamines are generated as impurities, complicating purification.
  • Yield Limitations: Typical yields hover around 80–85%, with impurity levels reaching 9–13%, necessitating extensive purification.
  • Equipment Complexity: Large-scale purification requires sophisticated equipment due to impurity levels.

Advanced Preparation Techniques

Control of Haloalkaneamine Intermediate

Research indicates that controlling the residual amount of haloalkaneamine intermediate is crucial. The intermediate, generated by reacting dihaloalkanes with amines, can be maintained at or below 0.002 mol per mol of amine, significantly reducing side reactions.

Continuous and Dropwise Addition Methods

  • Dropwise Addition of Dihaloalkanes: Adding dihaloalkanes gradually into a reactor containing excess amine minimizes local concentration spikes, thus limiting side reactions.
  • Use of Continuous Reactors: Multistage vessel or tubular continuous reactors allow precise control over reaction parameters, facilitating high-yield and high-purity product formation.

Use of Amine as a Solvent

Employing excess amine as both reagent and solvent simplifies the process and enhances control over reaction kinetics, leading to reduced by-product formation.

Temperature and Reaction Environment

Maintaining optimal temperatures (often between 50–80°C) and anhydrous conditions suppress undesired side reactions, such as cyclization or over-alkylation.

Specific Synthesis of N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Although direct literature on this specific compound's synthesis is limited, it is inferred that the general methodology involves:

  • Step 1: Preparation of a suitable dihaloalkane derivative, such as a 1,2-dichloroethane or related compound, functionalized with the benzothiazolyl moiety.
  • Step 2: Controlled reaction with excess dimethylamine, with the dihaloalkane added gradually to prevent excessive formation of by-products.
  • Step 3: Monitoring residual haloalkaneamine to ensure it remains below 0.002 mol per mol of amine, using in-process analytical techniques like gas chromatography.

Reaction Conditions Summary

Parameter Recommended Range
Temperature 50–80°C
Dihaloalkane addition rate Dropwise or continuous, with real-time monitoring
Excess amine as solvent 3–5 molar equivalents
Reaction time 4–8 hours
Residual haloalkaneamine ≤0.002 mol per mol of amine

Data Table: Summary of Preparation Methods

Method Dihaloalkane Addition Reaction Environment Purity Achieved By-products Yield (%) Notes
Conventional Batch Reaction Single addition Ambient, moist ~85% Cyclic dialkylamines, trialkylamines 80–85 Purification required
Controlled Dropwise Addition Dropwise/Continuous Anhydrous, controlled >95% Minimal 90–95 Enhanced purity, less purification needed
Continuous Reactor Method Multistage tubular Precise temperature control >97% Negligible >95 Suitable for industrial scale, high efficiency

Research Findings and Optimization Strategies

  • Mechanistic Insights: Controlling haloalkaneamine concentration reduces side reactions, as elucidated in mechanistic studies.
  • Reaction Monitoring: Real-time analytical techniques, such as in-line GC or NMR, are essential for maintaining optimal residual intermediate levels.
  • Reactor Design: Multistage continuous reactors facilitate uniform reaction conditions, leading to higher yields and purity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine?

The synthesis typically involves coupling a benzothiazole derivative with a functionalized ethanediamine. For example:

  • Key steps : React 6-ethyl-1,3-benzothiazol-2-amine with a dimethyl-substituted ethane-1,2-diamine precursor under nucleophilic substitution conditions.
  • Conditions : Use polar aprotic solvents (e.g., dichloromethane) at room temperature, followed by purification via column chromatography or recrystallization .
  • Critical parameters : Control pH and temperature to avoid side reactions (e.g., over-alkylation).

Q. How can the structural integrity of this compound be validated experimentally?

  • X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and stereochemistry (e.g., using SHELXL for refinement) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Verify proton environments (e.g., ethyl group at δ ~1.2–1.5 ppm, benzothiazole protons at δ ~7.0–8.0 ppm) .
    • IR : Confirm amine N–H stretches (~3178 cm⁻¹) and benzothiazole C=N/C–S vibrations (~1600–1470 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Cytotoxicity assays : Measure IC₅₀ values against cancer cell lines (e.g., H-460, HT-29) using MTT or SRB assays.
  • Kinase inhibition : Test inhibition of CDK2/cyclin E activity via enzymatic assays .
  • DNA intercalation : Use ethidium bromide displacement assays or fluorescence spectroscopy to assess DNA binding .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reaction mechanisms of this compound?

  • DFT studies : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution.
  • Mechanistic insights : Model nucleophilic substitution pathways at the benzothiazole C2 position to predict regioselectivity .
  • Data interpretation : Compare computed vibrational spectra with experimental IR/Raman data to validate accuracy .

Q. How to resolve contradictions in reported biological activity (e.g., high cytotoxicity vs. moderate kinase inhibition)?

  • Hypothesis : The compound may target multiple pathways (e.g., DNA intercalation, mitochondrial disruption) beyond kinase inhibition.
  • Experimental design :
    • Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment.
    • Proteomics : Use SILAC labeling to quantify protein expression changes.
    • Knockdown studies : Silence suspected targets (e.g., topoisomerases) to isolate mechanisms .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the ethyl or dimethylamine positions.
  • Formulation : Use nanocarriers (liposomes, dendrimers) or co-solvents (PEG-400, cyclodextrins) to enhance aqueous solubility.
  • In vitro assays : Measure logP and permeability (Caco-2 monolayer) to guide optimization .

Q. How to analyze crystallographic data for polymorphic forms or co-crystals of this compound?

  • Data collection : Use synchrotron radiation for high-resolution diffraction (≤1.0 Å).
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks.
  • Polymorph screening : Conduct solvent-mediated crystallization trials (e.g., ethanol/water mixtures) .

Methodological Considerations Table

Aspect Techniques Key References
Synthesis Nucleophilic substitution, reflux
Structural Analysis XRD, NMR, IR
Biological Screening MTT, kinase assays, DNA intercalation
Computational Modeling DFT (B3LYP), molecular docking
Bioavailability logP measurement, Caco-2 assays

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.